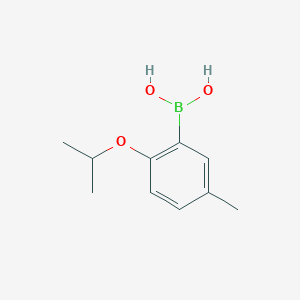

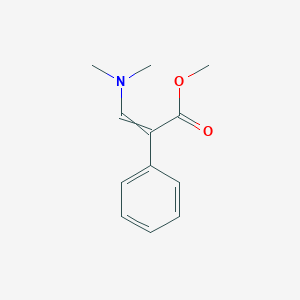

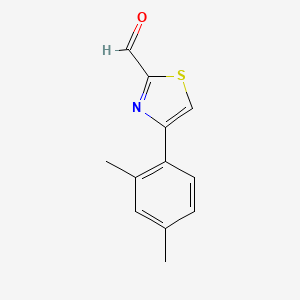

![molecular formula C13H8ClF3O2S B1307502 4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride CAS No. 731779-91-2](/img/structure/B1307502.png)

4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-sulfonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-sulfonyl chloride” is a chemical compound. The trifluoromethyl group is a functional group that has the formula -CF3 . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals .

Synthesis Analysis

The synthesis of trifluoromethylated compounds is a topic of active research. Trifluoroacetic acid and its anhydride represent an attractive solution in terms of cost and availability for a scalable trifluoromethylation methodology .Molecular Structure Analysis

The molecular structure of similar compounds can be found in various databases. For example, the structure of “4-(Trifluoromethyl)benzoyl chloride” is available in the ChemSpider database .Chemical Reactions Analysis

Trifluoromethylation in organic chemistry describes any organic reaction that introduces a trifluoromethyl group in an organic compound . There are several methodologies utilizing radical, nucleophilic, and electrophilic CF3 sources available for arene and heteroarene trifluoromethylation .Applications De Recherche Scientifique

Trifluoromethylation and Derivative Synthesis

Trifluoromethanesulfonyl chloride, a closely related compound, is widely utilized for direct trifluoromethylation across a broad range of substrates. This reagent facilitates not only trifluoromethylation but also trifluoromethylsulfenylation and trifluoromethylsulfinylation. Its versatility extends to sulfonylation and chlorination reactions, highlighting its broad utility in chemical synthesis (H. Guyon, Hélène Chachignon, & D. Cahard, 2017).

Catalytic Applications

Bismuth(III) trifluoromethanesulfonate has been identified as an efficient catalyst for the sulfonylation of arenes. This discovery underscores the importance of sulfonyl groups in synthetic organic chemistry and various industrial applications. The research suggests innovative approaches to aromatic electrophilic substitutions, utilizing metal triflates for catalysis (Sigrid Répichet, C. Roux, Pierre Hernandez, J. Dubac, & J. Desmurs, 1999).

Synthetic Pathways

A copper-catalyzed cyclization approach has been developed for synthesizing 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles. These compounds are of interest due to their biological activities, particularly in antiviral and anticancer research. The synthetic pathway demonstrates the compound's role in facilitating the preparation of biologically relevant molecules (S. López, R. Gallagher, Robert J. Gilliland, I. Ghiviriga, & W. R. Dolbier, 2017).

Polymer Science

In the field of polymer science, novel sulfonated thin-film composite nanofiltration membranes with improved water flux have been developed using sulfonated aromatic diamine monomers. These advancements in membrane technology demonstrate the potential of sulfonated compounds in enhancing water treatment processes, specifically for dye solution treatments (Yang Liu, Shuling Zhang, Zheng Zhou, Jiannan Ren, Z. Geng, Jiashuang Luan, & Guibin Wang, 2012).

Safety and Hazards

Orientations Futures

The development of synthetic methods for adding trifluoromethyl groups to chemical compounds is actively pursued in academic research . This suggests that the study and application of “4’-(Trifluoromethyl)-[1,1’-biphenyl]-3-sulfonyl chloride” and similar compounds may continue to be a focus in the future.

Propriétés

IUPAC Name |

3-[4-(trifluoromethyl)phenyl]benzenesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3O2S/c14-20(18,19)12-3-1-2-10(8-12)9-4-6-11(7-5-9)13(15,16)17/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWCFSHVDCMFYJU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)Cl)C2=CC=C(C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401206867 |

Source

|

| Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

731779-91-2 |

Source

|

| Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=731779-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4′-(Trifluoromethyl)[1,1′-biphenyl]-3-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401206867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

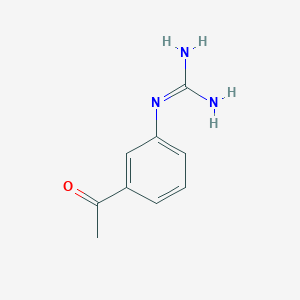

![2-[1-(2-Furylmethyl)-2-piperazinyl]ethanol](/img/structure/B1307431.png)

![7-(4-Fluorostyryl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1307433.png)

![Benzoicacid, 3-[[[4-(2-methylphenoxy)phenyl]sulfonyl]amino]-](/img/structure/B1307434.png)